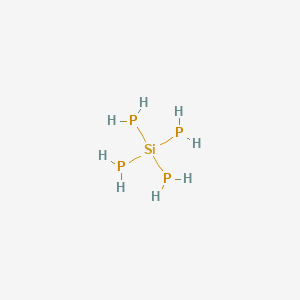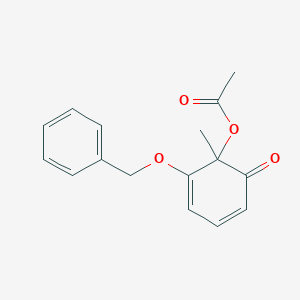
(1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate is an organic compound with a complex structure that includes a cyclohexadienone core substituted with a phenylmethoxy group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate can be achieved through several synthetic routes. One common method involves the reaction of a cyclohexadienone derivative with a phenylmethoxy group under acidic conditions, followed by esterification with acetic anhydride. The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, cyclohexanol derivatives from reduction, and various substituted phenylmethoxy derivatives from substitution reactions.
Scientific Research Applications
(1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate: shares similarities with other cyclohexadienone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenylmethoxy and acetate groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
423171-41-9 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(1-methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate |
InChI |
InChI=1S/C16H16O4/c1-12(17)20-16(2)14(18)9-6-10-15(16)19-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |
InChI Key |
VPUHHGDFWGURKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C(=O)C=CC=C1OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



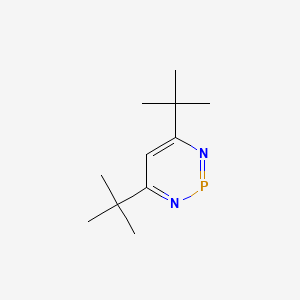
![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)

![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
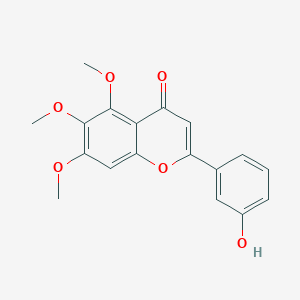
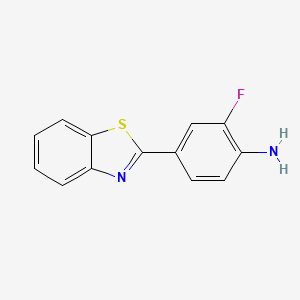
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
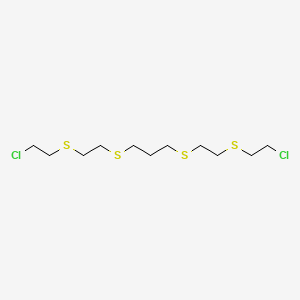
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
